1-methyl-4,6-di(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
4-(1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-18-12-11(10-15-18)13(19-2-6-21-7-3-19)17-14(16-12)20-4-8-22-9-5-20/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEVIHCGDOCMTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)N3CCOCC3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4,6-di(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and pyrimidine intermediates under controlled conditions.
Introduction of Morpholine Groups: The morpholine groups are introduced via nucleophilic substitution reactions. This involves reacting the pyrazolo[3,4-d]pyrimidine core with morpholine in the presence of suitable catalysts and solvents.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4,6-di(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the morpholine groups or the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated solvents and catalysts like palladium or copper complexes.
Major Products:
Scientific Research Applications
Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including 1-methyl-4,6-di(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine. Research indicates that this compound exhibits significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. For instance:
- In Vitro Studies : The compound showed an IC50 value comparable to standard anti-inflammatory drugs like celecoxib, indicating potent anti-inflammatory effects .
Anticancer Potential
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Key findings include:
- Cytotoxicity Testing : In vitro studies demonstrated that this compound exhibits cytotoxic activity against human cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast adenocarcinoma) .
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the modulation of specific signaling pathways involved in cell survival and proliferation.
Case Study 1: Anti-inflammatory Effects
A study conducted by Tageldin et al. synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anti-inflammatory properties through various bioassays. The results indicated that the derivatives significantly reduced inflammation in animal models .
| Compound | COX-2 Inhibition IC50 (μmol) |
|---|---|
| This compound | 0.04 ± 0.02 |
| Celecoxib | 0.04 ± 0.01 |
Case Study 2: Anticancer Activity
In a comparative study against standard chemotherapeutics like cisplatin and fluorouracil, the compound's effectiveness was evaluated based on its half-maximal cytotoxic concentration (CC50). The findings revealed that it had a lower CC50 value than fluorouracil, suggesting a promising profile for further development .
| Compound | CC50 (μM) | Cell Line |
|---|---|---|
| This compound | 58.4 | HT29 |
| Fluorouracil | 381.2 | HT29 |
| Cisplatin | 47.2 | HT29 |
Mechanism of Action
The mechanism of action of 1-methyl-4,6-di(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Activity Modulation via Substituent Variations
The pyrazolo[3,4-d]pyrimidine framework is highly tunable, with substitutions at positions 1, 4, and 6 critically influencing biological activity:
Key Findings :
- Potency: The halogenated benzene derivative (7_3d3) exhibits the highest kinase inhibitory activity (IC50 = 0.4 µM) due to hydrophobic interactions in the R2 region .
- Anti-Inflammatory Action : KKC080096, with a methoxybenzyl group, upregulates heme oxygenase-1 (HO-1), demonstrating substituent-dependent pathway specificity . The target compound’s morpholine groups could modulate similar pathways but with distinct solubility profiles.
- Toxicity Considerations : Substitutions like phenyl in the R3 region (e.g., 7_2d11) induce toxicity, whereas morpholinyl groups are associated with lower cytotoxicity, highlighting their therapeutic advantage .
Structural and Pharmacokinetic Comparisons
Hydrophobic vs. Hydrophilic Substituents :
- Methylthio groups (e.g., 1-methyl-4,6-bis(methylthio)) enhance π-π stacking, improving crystallinity and stability . However, morpholinyl groups increase water solubility, which may enhance bioavailability .
- Linear alkyl chains (Category A in ) show reduced potency compared to cyclic amines like morpholine, underscoring the importance of cyclic substituents in target binding .
Kinase Selectivity :
- PP2, a Src inhibitor with a chlorophenyl group, suppresses glioma cell migration but lacks data on systemic toxicity . The target compound’s morpholinyl groups may offer broader kinase selectivity or reduced side effects due to improved hydrogen-bonding networks.
Biological Activity
1-Methyl-4,6-di(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrazolo[3,4-d]pyrimidine core with morpholine substituents, which enhance its interaction with various biological targets. The following sections detail its synthesis, biological activity, mechanism of action, and research findings.
Synthesis
The synthesis of this compound involves several steps:
-
Formation of the Pyrazolo[3,4-d]pyrimidine Core :
- Cyclization of hydrazine derivatives with pyrimidine intermediates under controlled conditions.
-
Introduction of Morpholine Groups :
- Nucleophilic substitution reactions where morpholine is reacted with the pyrazolo[3,4-d]pyrimidine core in the presence of suitable catalysts.
-
Optimization for Yield and Purity :
- Industrial methods may involve high-pressure reactors and advanced purification techniques like chromatography.
Biological Activity
The compound exhibits a range of biological activities:
Anticancer Activity
Research indicates that derivatives of 1H-pyrazolo[3,4-d]pyrimidine demonstrate significant anti-proliferative effects against various cancer cell lines. For instance:
- EGFR Inhibition : A study highlighted that derivatives showed potent inhibitory activity against epidermal growth factor receptor (EGFR), which is critical in many cancers. Compound 12b demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M .
- Cell Cycle Arrest and Apoptosis : Flow cytometric analyses revealed that compound 12b induced apoptosis and arrested the cell cycle at the S and G2/M phases, increasing the BAX/Bcl-2 ratio significantly .
Antiviral and Antimicrobial Properties
The compound is also being explored for its antiviral and antimicrobial potential due to its ability to interact with various biological targets .
The mechanism involves interaction with specific molecular targets such as enzymes and receptors. The presence of morpholine groups contributes to its unique electronic properties, enhancing its reactivity and interaction with biological systems. The pathways affected include:
- Signal Transduction : Modulation of signaling pathways involved in cell growth and survival.
- Gene Expression Regulation : Influencing transcription factors that govern cellular responses to stress and growth signals.
Comparative Analysis
A comparison with similar compounds reveals that the morpholine substituents significantly influence the biological activity and pharmacological profile of this compound:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-Methyl-4,6-di(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine | Structure | Moderate anticancer activity |
| 1-Methyl-4,6-di(azepan-4-yl)-1H-pyrazolo[3,4-d]pyrimidine | Structure | Low antimicrobial activity |
| 1-Methyl-4,6-di(pyrrolidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine | Structure | High anti-EGFR activity |
Case Studies
Several studies have documented the efficacy of this compound class in preclinical settings:
- Study on A549 and HCT116 Cell Lines :
- In Vivo Models :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives, and how can reaction conditions be optimized for purity and yield?
- Methodology : Multi-step synthesis often involves nucleophilic substitution or coupling reactions. For example, alkylation of pyrazolo[3,4-d]pyrimidine cores with morpholine derivatives under reflux in dry acetonitrile or dichloromethane is common. Solvent choice (e.g., dry acetonitrile for better solubility) and temperature control (60–80°C) are critical for minimizing side products. Post-synthesis purification via recrystallization (using ethanol or acetonitrile) ensures high purity .
- Validation : Confirm product identity using H NMR (e.g., δ 10.80–11.12 ppm for NH protons) and IR spectroscopy (e.g., C=O stretches at 1650–1700 cm) .
Q. How can researchers characterize the structural integrity of pyrazolo[3,4-d]pyrimidine derivatives using spectroscopic and crystallographic methods?
- Analytical Workflow :
- NMR : Assign signals for key functional groups (e.g., methyl groups at δ 2.39 ppm, methoxy groups at δ 4.31 ppm) .
- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve molecular geometry and confirm substituent positions. High-resolution data (d-spacing < 0.8 Å) improves accuracy .
Q. What biological targets are associated with pyrazolo[3,4-d]pyrimidine derivatives, and how are they identified?
- Target Identification : Screen against kinase panels (e.g., FLT3, VEGFR2) using in vitro enzymatic assays. For example, FLT3 inhibition is assessed via phosphorylation assays in MV4-11 leukemia cells. Molecular docking (e.g., AutoDock Vina) predicts binding modes to ATP-binding pockets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize pyrazolo[3,4-d]pyrimidine derivatives for enhanced kinase inhibition?
- SAR Strategy :
- Core Modifications : Replace the quinazoline moiety with pyrazolo[3,4-d]pyrimidine to improve selectivity (e.g., compound 33 in ).
- Substituent Effects : Introduce hydrophobic groups (e.g., 4-chloro-3-trifluoromethylphenyl) to enhance binding affinity. Compare IC values in cell-based assays (e.g., MV4-11 cells for FLT3 inhibition) .
Q. What crystallographic challenges arise in resolving pyrazolo[3,4-d]pyrimidine structures, and how are they addressed?
- Challenges : Low crystal symmetry, twinning, or weak diffraction due to flexible morpholine substituents.
- Solutions : Use SHELXD for experimental phasing and SHELXL for refinement. High-resolution synchrotron data (λ = 0.7–1.0 Å) improves electron density maps. Twinning parameters (e.g., BASF in SHELXL) correct for overlapping reflections .
Q. How do researchers address contradictions between in vitro and in vivo efficacy data for pyrazolo[3,4-d]pyrimidine-based therapeutics?
- Case Study : Compound 33 showed nanomolar FLT3 inhibition in vitro but required 10 mg/kg dosing in xenograft mice for tumor regression. Investigate pharmacokinetics (e.g., plasma protein binding, metabolic stability) using LC-MS/MS. Modify logP via substituent changes (e.g., tert-butyl groups) to improve bioavailability .
Q. What strategies mitigate solubility limitations of pyrazolo[3,4-d]pyrimidine derivatives in biological assays?
- Approaches :
- Prodrug Design : Introduce phosphate or acetyl groups to enhance aqueous solubility.
- Formulation : Use co-solvents (e.g., DMSO/PEG 400 mixtures) or liposomal encapsulation. Validate via dynamic light scattering (DLS) for particle size stability .
Q. How can pyrazolo[3,4-d]pyrimidine derivatives be evaluated for synergistic effects with existing therapies?
- Experimental Design : Combine with standard chemotherapeutics (e.g., erlotinib) in dose-matrix assays. Calculate combination indices (CI) using CompuSyn software. Mechanistic synergy is confirmed via Western blotting (e.g., reduced EGFR phosphorylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
